molecular formula C17H18N2O4 B5690849 N-[(E)-1-(furan-2-yl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]furan-2-carboxamide

N-[(E)-1-(furan-2-yl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]furan-2-carboxamide

Cat. No.: B5690849
M. Wt: 314.34 g/mol
InChI Key: VPIAASHQBLIXSS-WYMLVPIESA-N
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Description

N-[(E)-1-(furan-2-yl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]furan-2-carboxamide is a complex organic compound that belongs to the class of furan derivatives. These compounds are characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom. Furan derivatives are known for their diverse biological and pharmacological activities, making them valuable in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(furan-2-yl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]furan-2-carboxamide typically involves the condensation of furan derivatives with appropriate amines and carboxylic acids. One common method involves the reaction of 2-acetylfuran with piperidine and furan-2-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(furan-2-yl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(E)-1-(furan-2-yl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]furan-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-1-(furan-2-yl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes involved in key biological processes, such as DNA replication and protein synthesis. This inhibition can lead to the disruption of cellular functions, ultimately resulting in cell death. The furan ring’s ability to form stable complexes with metal ions also plays a role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-1-(furan-2-yl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]furan-2-carboxamide stands out due to its unique combination of a furan ring and a piperidine moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(E)-1-(furan-2-yl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c20-16(15-7-5-11-23-15)18-14(12-13-6-4-10-22-13)17(21)19-8-2-1-3-9-19/h4-7,10-12H,1-3,8-9H2,(H,18,20)/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPIAASHQBLIXSS-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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